molecular formula C8H4Cl2F4O B1446291 3,4-Dichloro-2-(difluoromethoxy)benzodifluoride CAS No. 1803787-83-8

3,4-Dichloro-2-(difluoromethoxy)benzodifluoride

Cat. No. B1446291
CAS RN: 1803787-83-8
M. Wt: 263.01 g/mol
InChI Key: JFLXGJVEBZBQHC-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-(difluoromethoxy)benzodifluoride, commonly referred to as BDF, is a highly reactive compound used in various scientific research applications. BDF has a wide range of applications in the laboratory, ranging from organic synthesis to biochemical and physiological studies. BDF has been found to be a useful reagent for the synthesis of various organic compounds and has been used in the synthesis of a variety of biologically active compounds. BDF has also been used in the synthesis of pharmaceuticals and has been used in the study of biochemical and physiological processes.

Scientific Research Applications

BDF has a wide range of applications in the laboratory. It has been used in the synthesis of a variety of organic compounds and has been used in the synthesis of pharmaceuticals. BDF has also been used in the study of biochemical and physiological processes. BDF has been used to study the effects of various drugs and has been used in the study of enzyme activity. BDF has been used to study the effects of various hormones on cell growth and differentiation. BDF has also been used to study the effects of various drugs on the central nervous system.

Mechanism Of Action

BDF has been found to be a useful reagent for the synthesis of various organic compounds and has been used in the synthesis of a variety of biologically active compounds. The mechanism of action of BDF is not well understood, but it is believed to act as a catalyst in the synthesis of organic compounds. BDF is believed to act as a Lewis acid, which is a type of catalyst that can activate certain substrates, such as aldehydes, ketones, and carboxylic acids, allowing them to undergo a reaction. BDF is also believed to act as a Lewis base, which is a type of catalyst that can activate certain substrates, such as amines, alcohols, and phenols, allowing them to undergo a reaction.
Biochemical and Physiological Effects
BDF has been used in the study of biochemical and physiological processes. BDF has been found to be a useful reagent for the synthesis of various organic compounds and has been used in the study of enzyme activity. BDF has been used to study the effects of various drugs and hormones on cell growth and differentiation. BDF has also been used to study the effects of various drugs on the central nervous system. BDF has been found to have anti-inflammatory and anti-tumor activities, and has been used to study the effects of various drugs on the immune system.

Advantages And Limitations For Lab Experiments

BDF has many advantages for use in laboratory experiments. BDF is a highly reactive compound, which makes it a useful reagent in the synthesis of organic compounds. BDF is also a relatively inexpensive reagent, which makes it a cost-effective choice for laboratory experiments. BDF is also a relatively safe compound to use in the laboratory, as it is not highly toxic. However, BDF is a highly reactive compound, which can make it difficult to control the reaction conditions. Additionally, BDF can be difficult to purify and can produce unwanted side products.

Future Directions

There are many potential future directions for BDF research. BDF could be further studied for its potential use in the synthesis of pharmaceuticals and other biologically active compounds. BDF could also be studied for its potential use in the study of enzyme activity and the effects of various drugs on the central nervous system. Additionally, BDF could be studied for its potential use in the study of the effects of various hormones on cell growth and differentiation. BDF could also be studied for its potential use in the study of the effects of various drugs on the immune system. Finally, BDF could be studied for its potential use in the study of anti-inflammatory and anti-tumor activities.

properties

IUPAC Name

1,2-dichloro-3-(difluoromethoxy)-4-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F4O/c9-4-2-1-3(7(11)12)6(5(4)10)15-8(13)14/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLXGJVEBZBQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-2-(difluoromethoxy)benzodifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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